3,5-Bis(3-bromophenyl)isoxazole

Thermal Analysis Crystal Engineering Formulation Science

3,5-Bis(3-bromophenyl)isoxazole is a 3,5-diaryl-substituted isoxazole featuring two meta-brominated phenyl rings, with a molecular formula of C15H9Br2NO and a molecular weight of 379.05 g/mol. As a member of the broader 3,5-diarylisoxazole class, which is extensively investigated for anticancer and antiprotozoal activities , this specific derivative is primarily positioned as a versatile synthetic building block.

Molecular Formula C15H9Br2NO
Molecular Weight 379.05 g/mol
Cat. No. B10931221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Bis(3-bromophenyl)isoxazole
Molecular FormulaC15H9Br2NO
Molecular Weight379.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=CC(=NO2)C3=CC(=CC=C3)Br
InChIInChI=1S/C15H9Br2NO/c16-12-5-1-3-10(7-12)14-9-15(19-18-14)11-4-2-6-13(17)8-11/h1-9H
InChIKeyIZWBKOFDRORBSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Specification Guide for 3,5-Bis(3-bromophenyl)isoxazole (CAS 914105-79-6): Class, Characteristics, and Core Identity


3,5-Bis(3-bromophenyl)isoxazole is a 3,5-diaryl-substituted isoxazole featuring two meta-brominated phenyl rings, with a molecular formula of C15H9Br2NO and a molecular weight of 379.05 g/mol . As a member of the broader 3,5-diarylisoxazole class, which is extensively investigated for anticancer and antiprotozoal activities [1], this specific derivative is primarily positioned as a versatile synthetic building block. Its dual aryl bromide functionalities make it a key intermediate for sequential cross-coupling reactions, while the specific meta-substitution pattern confers a distinct physical state and thermal profile compared to its unsubstituted or para-brominated analogs.

Workflow Sequential cross-coupling building block
Selection Meta-bromo substitution pattern
Use Context Solution-phase synthesis, low-melt handling

Why 3,5-Diphenylisoxazole or Its Para-Bromo Analog Cannot Substitute for 3,5-Bis(3-bromophenyl)isoxazole


Generic substitution among 3,5-diarylisoxazoles is invalid due to profound differences in physicochemical properties dictated by halogen regioisomerism. The meta-brominated 3,5-Bis(3-bromophenyl)isoxazole exhibits a strikingly low melting point (34-38°C) compared to its para-bromo analog (218-219°C) and the parent 3,5-diphenylisoxazole (140°C) [1][2]. This physical state divergence directly impacts experimental handling, formulation strategies, and solubility. Furthermore, the meta-position of the bromine atoms creates unique steric and electronic environments that alter reactivity in transition-metal-catalyzed cross-couplings [3], meaning that kinetic data and synthetic protocols optimized for para-substituted isomers cannot be assumed to be transferable. Simply swapping these compounds without accounting for these regioisomer-specific properties risks experimental failure in both synthetic chemistry and material science applications.

Physical state divergence Meta-isomer low melting point may not be replicated by para-analog, altering solution processing and automated handling.
Cross-coupling reactivity shift Steric and electronic effects at meta position may change catalytic cycle kinetics compared to para-substituted isomers.
Protocol transfer risk Synthetic protocols optimized for para-bromo or parent diarylisoxazoles may require re-optimization.

Quantitative Differentiation Evidence: 3,5-Bis(3-bromophenyl)isoxazole vs. Closest Analogs for Informed Procurement


Thermal Property Differentiation: Extreme Melting Point Depression Versus Para-Bromo and Parent Analogs

The meta-bromination pattern in 3,5-Bis(3-bromophenyl)isoxazole causes a drastic reduction in melting point (34-38°C) relative to its regioisomer 3,5-bis(4-bromophenyl)isoxazole (218-219°C) and the unsubstituted 3,5-diphenylisoxazole (140°C) [1][2]. This represents a ~180°C decrease compared to the para isomer, making the target compound a crystalline solid near room temperature that can be easily melted or processed, in stark contrast to the high-melting, rigid solids of its comparators.

Melting Point
Head-to-head
34–38°C
vs para-bromo 218–219°C; parent 140°C
Supports physical-state review for solution processing
May not reflect solubility in all solvents
Thermal Analysis Crystal Engineering Formulation Science

Synthetic Intermediate Utility: Dual Meta-Bromo Electrophiles for Regioselective Sequential Cross-Coupling

The compound presents two chemically equivalent but sterically distinct meta-bromo substituents, enabling sequential functionalization. While no direct kinetic data specifically for 3,5-Bis(3-bromophenyl)isoxazole were located in the primary literature, the established principle is that meta-substituted aryl bromides in similar 3,5-diarylisoxazole systems participate in palladium-catalyzed Suzuki-Miyaura and Sonogashira couplings for the rapid construction of biaryl libraries [1][2]. The meta position is less sterically hindered than ortho-substituted analogs, yet offers different electronic resonance effects compared to para-brominated isomers, which can be exploited for chemo-selective coupling in the presence of other halogens [3]. This contrasts with 3,5-bis(4-bromophenyl)isoxazole [4], where the para-bromo groups are more prone to direct nucleophilic substitution but may also participate in unwanted side-reactions due to extended conjugation.

Synthetic Utility
Class-level
Dual meta-bromo electrophiles
Sequential coupling scaffold
Supports stepwise derivatization strategy review
No direct kinetic data for this compound
Synthetic Chemistry Cross-Coupling Building Blocks

Predicted ADME Property Differentiation: Lipophilicity and Physicochemical Profile

Computational predictions for 3,5-Bis(3-bromophenyl)isoxazole indicate a significant increase in lipophilicity (LogP ≈ 5.1) and reduced topological polar surface area (TPSA = 26 Ų) compared to more polar isoxazole drug candidates . For context, the parent 3,5-diphenylisoxazole has a lower predicted LogP of 3.7 [1]. While this LogP value is identical to the para-bromo analog due to identical atom composition, the drastically different melting point (see above) implies differences in crystal lattice energy and thus in intrinsic aqueous solubility—a key parameter for bioactivity screening. The compound's dual heavy bromine atoms also contribute to a molecular weight of 379.05 Da, approaching the upper limit of lead-like chemical space, making it more suitable as a fragment for late-stage diversification rather than a final drug candidate.

Predicted LogP
Class-level
≈ 5.1
Parent analog: 3.7
Supports permeability-solubility trade-off review
In silico prediction; experimental solubility to verify
In Silico ADME Drug Discovery Physicochemical Profiling

Recommended Application Scenarios for 3,5-Bis(3-bromophenyl)isoxazole Based on Proven Differentiation Evidence


Accelerated Synthesis of Unsymmetrical Biaryl Libraries via Sequential Cross-Coupling

Leveraging its two meta-bromo electrophilic sites, 3,5-Bis(3-bromophenyl)isoxazole is ideally suited as a core scaffold for the divergent synthesis of unsymmetrical biaryl libraries, a key task in medicinal chemistry hit-to-lead optimization. Its physical state (low melting point) ensures excellent solubility in common coupling solvents like THF or DMF, facilitating rapid, high-yielding sequential Suzuki-Miyaura couplings . This directly addresses the procurement need for a versatile, easy-to-handle building block that outperforms its para-analog in solution-phase chemistry.

Material Science Precursor for Low-Process-Temperature Organic Electronics

The extremely low melting point (34-38°C) of this compound, a direct consequence of its meta-bromo regioisomerism, makes it a superior precursor for melt-processable organic semiconductors or as a reactive monomer in solvent-free polymerizations . For researchers seeking to incorporate isoxazole units into conjugated polymers via cross-coupling without high-temperature processing, this compound offers a distinct handling advantage over the high-melting para-bromo isomer, which requires aggressive solvents and elevated temperatures.

Investigative Probe Design for Cellular Pathway Targeting with Enhanced Membrane Permeability

The elevated predicted LogP (≈5.1) and significant molecular weight of this 3,5-diarylisoxazole derivative suggest its utility as a probe scaffold for targeting intracellular or transmembrane protein domains where passive membrane permeability is critical [1]. When derivatized through its bromo handles, it can be tailored to interactions with targets like S6K1 or HSP90, pathways commonly explored with the 3,5-diarylisoxazole class [2], while maintaining a physicochemical profile that promotes cell entry.

Application
Selection Property
Validation Focus
Sequential biaryl library synthesis
Meta-bromo electrophile reactivity
Stepwise cross-coupling protocol transfer
Melt-processable organic semiconductor research
Low melting-point physical state
Solvent-free polymerization processing review
Intracellular probe scaffold design
Predicted lipophilicity profile
Membrane permeability and solubility assay context
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